2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine
Description
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-[5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine |
InChI |
InChI=1S/C14H19N3O2/c1-10-4-5-12(8-11(10)2)18-9-14-16-13(17-19-14)6-7-15-3/h4-5,8,15H,6-7,9H2,1-3H3 |
InChI Key |
MNMXBZRLJWYUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NO2)CCNC)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for 1,2,4-Oxadiazole Derivatives
The synthesis of 1,2,4-oxadiazole derivatives commonly involves cyclization of amidoximes or hydrazides with appropriate electrophilic reagents. These methods are well-established and adaptable for a variety of substituted oxadiazoles.
Key Synthetic Approaches
- Cyclization of Amidoximes : Reacting amidoximes with carbonylating agents (e.g., phosgene, triphosgene, carbonyl diimidazole) in the presence of a base.
- Cyclization of Hydrazides : Treating carboxylic acid hydrazides with dehydrating agents such as phosphorus oxychloride (POCl₃), sulfuric acid, or phosphonium salts.
- Use of Alkylating Agents : Introduction of alkyl or aryl groups via nucleophilic substitution, often employing alkyl halides in polar aprotic solvents.
Proposed Preparation Method for 2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine
Retrosynthetic Analysis
The target molecule can be synthesized via the following sequence:
- Preparation of a 3,4-dimethylphenoxyacetic acid derivative.
- Conversion to the corresponding hydrazide.
- Cyclization with a suitable reagent to form the 1,2,4-oxadiazole ring.
- Alkylation or substitution to introduce the N-methylethanamine side chain.
Synthetic Steps and Conditions
Detailed Example Protocol
- Etherification : Dissolve 3,4-dimethylphenol and chloroacetic acid in acetone, add potassium carbonate, and reflux for 6–8 hours. Isolate 3,4-dimethylphenoxyacetic acid by acidification and extraction.
- Hydrazide Formation : Esterify the acid with methanol and catalytic sulfuric acid. After purification, react the methyl ester with hydrazine hydrate in ethanol to yield the hydrazide.
- Oxadiazole Cyclization : React the hydrazide with triphosgene and triethylamine in dichloromethane at 80–100°C for 1–2 hours. Isolate the oxadiazole by extraction and purification.
- Side Chain Introduction : Treat the oxadiazole with N-methylethylamine and potassium carbonate in DMF at 60–80°C for several hours. Purify the final product by chromatography.
Solvent and Reagent Selection
- Solvents : Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are preferred for cyclization and alkylation steps due to their ability to stabilize charged intermediates.
- Bases : Inorganic bases (potassium carbonate, sodium carbonate) and organic bases (triethylamine) are commonly used to facilitate deprotonation and neutralization.
Data Table: Summary of Synthetic Parameters
Research Findings and Notes
- The described synthetic route is modular and allows for substitution at the phenoxy and amine positions, making it adaptable for analog synthesis.
- The use of triphosgene or POCl₃ as dehydrating agents provides high yields and clean conversion to the oxadiazole core.
- The final product, as available commercially, is typically purified to >97% purity and stored sealed at 2–8°C.
- Cyclization reactions are sensitive to moisture and require anhydrous conditions for optimal yields.
Chemical Reactions Analysis
Types of Reactions
2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups to more reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides, alkyl groups, or other aromatic moieties.
Scientific Research Applications
2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and other functional groups may bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Physicochemical Properties :
- Purity : ≥97% (for hydrochloride salt) .
- Handling : Classified as an irritant (analogous to ), necessitating standard safety protocols for amines.
Comparison with Similar Compounds
The compound is structurally related to other 1,2,4-oxadiazole derivatives, differing in substituents, electronic profiles, and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Comparative Insights:
Substituent Effects:
- Amine Moieties : The N-methyl ethylamine chain in the target compound distinguishes it from simpler amines () and may influence receptor binding (e.g., TAAR1 agonism, as seen in analogs).
Biological Activity
The compound 2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of oxadiazole derivatives typically involves the reaction of phenolic compounds with hydrazides or similar precursors. For this compound, the synthesis process includes several steps:
- Formation of the Oxadiazole Ring : The initial step involves the reaction between 3,4-dimethylphenol and appropriate hydrazine derivatives to form the oxadiazole structure.
- Methylation : The introduction of the N-methyl group is achieved through methylation reactions using methylating agents.
- Purification : The final product is purified using recrystallization methods to obtain a high-purity compound suitable for biological testing.
Antimicrobial Activity
Research has shown that oxadiazole derivatives possess significant antimicrobial properties. In a study assessing various synthesized oxadiazoles, including our compound of interest, it was found that they exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound has potential as an antimicrobial agent.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results indicated that the compound effectively scavenges free radicals:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
This suggests that the compound may offer protective effects against oxidative stress-related diseases.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Notably, it was tested against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition studies revealed:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 12 |
This indicates that the compound could be a promising candidate for further development in treating cognitive disorders.
The biological activities of 2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine can be attributed to its ability to interact with various biological targets:
- Antimicrobial Mechanism : It is hypothesized that the oxadiazole ring disrupts bacterial cell wall synthesis or function.
- Antioxidant Mechanism : The electron-donating ability of the phenolic structure contributes to its radical scavenging activity.
- Enzyme Inhibition Mechanism : Molecular docking studies suggest that the compound binds effectively to the active site of AChE, blocking substrate access and inhibiting its activity.
Case Studies
Several studies have highlighted the potential applications of oxadiazole derivatives in medicinal chemistry. For instance:
- Neuroprotective Effects : A study demonstrated that compounds similar to our target showed significant neuroprotective effects in animal models of Alzheimer's disease by reducing AChE activity and improving cognitive function.
- Anticancer Activity : Other derivatives have been investigated for their anticancer properties, showing promising results in inhibiting cancer cell proliferation through apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
